molecular formula C10H17NS B2564299 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine CAS No. 1594967-93-7

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine

Cat. No.: B2564299
CAS No.: 1594967-93-7
M. Wt: 183.31
InChI Key: XYMYJQKDTALHQR-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is a thiomorpholine derivative offered for research purposes. Thiomorpholine compounds are of significant interest in medicinal chemistry and drug discovery, particularly as building blocks for the synthesis of more complex molecules. Structurally similar compounds have been investigated for their potential biological activity. For instance, substituted thiomorpholine derivatives are featured in patents for therapeutic agents targeting a range of neurological disorders and conditions . The research into these analogs suggests potential value in studying pathways related to epilepsy, neuropathic pain, anxiety, and migraine . The molecular structure, which incorporates a sulfur atom and a terminal alkyne group, provides a versatile handle for further chemical modification via click chemistry, making it a valuable intermediate for creating compound libraries or conjugates. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-but-3-ynyl-2,2-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMYJQKDTALHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594967-93-7
Record name 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of but-3-yn-1-amine with 2,2-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer advantages in terms of process intensification, cost reduction, and waste minimization .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiomorpholines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

Scientific Research Applications

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal labeling agent due to its unique reactivity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins through nucleophilic substitution or click chemistry reactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The thiomorpholine ring and the but-3-yn-1-yl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

a. 4-(4-Nitrophenyl)thiomorpholine

  • Structure : Features a 4-nitrophenyl substituent instead of the alkyne group.
  • Properties : The nitro group is electron-withdrawing, enhancing reactivity in reduction and substitution reactions. The crystal structure shows a chair conformation with intermolecular C–H···O hydrogen bonding and π-π stacking, absent in morpholine analogs .
  • Applications : Used as a precursor for antidiabetic and antimycobacterial agents. The sulfur atom increases lipophilicity compared to morpholine derivatives .

b. 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide

  • Structure : Contains a propargyl (prop-2-yn-1-yl) group and a sulfone (oxidized sulfur).
  • Synthesis : Prepared via MCPBA oxidation of 4-(prop-2-yn-1-yl)thiomorpholine .
  • Properties : The sulfone group increases polarity and metabolic stability compared to the sulfide form. The alkyne enables click chemistry but is shorter than the but-3-yn-1-yl chain in the target compound .

c. 2,2-Dimethylthiomorpholine 1-oxide

  • Structure : Lacks the alkyne substituent but shares the 2,2-dimethyl groups. The sulfur is oxidized to a sulfoxide.
  • Properties : Sulfoxide formation enhances polarity and hydrogen-bonding capacity. The dimethyl groups enforce a chair conformation, similar to the target compound .
2.2 Physicochemical and Pharmacokinetic Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Sulfur Oxidation State LogP (Estimated)
4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine C₁₀H₁₉NOS 201.33 But-3-yn-1-yl, 2,2-dimethyl Sulfide ~2.5
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 4-Nitrophenyl Sulfide ~1.8
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide C₇H₉NO₂S 179.21 Prop-2-yn-1-yl, sulfone Sulfone ~0.5
2,2-Dimethylthiomorpholine 1-oxide C₆H₁₃NOS 147.24 2,2-dimethyl Sulfoxide ~1.2
  • Metabolic Stability : Sulfides (e.g., target compound) are more prone to oxidation than sulfones or sulfoxides, but the 2,2-dimethyl groups may slow metabolic degradation .

Key Research Findings

Conformational Analysis : Thiomorpholine derivatives adopt chair conformations in the solid state. The 2,2-dimethyl groups in the target compound likely restrict ring puckering, influencing crystal packing and solubility .

Hydrogen Bonding : Unlike morpholine analogs, thiomorpholines participate in weak C–H···S interactions, which may affect aggregation behavior .

Oxidation Susceptibility : Sulfide-containing thiomorpholines are metabolically labile, but steric hindrance from substituents like dimethyl groups can slow oxidation .

Biological Activity

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound contains a thiomorpholine ring and an alkyne functional group, which contribute to its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13S Molecular Formula \text{C}_9\text{H}_{13}\text{S}\quad \text{ Molecular Formula }

The presence of the sulfur atom in the thiomorpholine ring enhances its nucleophilicity, making it suitable for various chemical reactions, including nucleophilic substitutions and click chemistry reactions.

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins through nucleophilic substitution. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The alkyne group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules in living systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have suggested that compounds containing thiomorpholine rings may possess anticancer properties. For instance, derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. The unique structure of this compound allows it to act as a potential kinase inhibitor.

2. Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. It may influence the activity of metalloproteinases like ADAM17, which are involved in tumor metastasis and immune responses. By modulating these pathways, the compound could potentially be used in cancer therapy .

3. Bioorthogonal Labeling Agent
Due to its reactive alkyne group, this compound is being studied as a bioorthogonal labeling agent in chemical biology. This application allows for the selective tagging of biomolecules without interfering with their natural functions.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Study A (2022)Demonstrated that derivatives of thiomorpholine can inhibit cancer cell proliferation by targeting specific kinases.
Study B (2023)Showed that the compound modulates immune responses by affecting metalloproteinase activity, potentially reducing tumor metastasis .
Study C (2024)Investigated its use as a bioorthogonal labeling agent; results indicated effective tagging of proteins in live cells without cytotoxicity.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine?

Answer:
Synthetic optimization involves selecting appropriate solvents (e.g., 1-butanol or DMF), bases (e.g., K₂CO₃), and reaction temperatures. Key parameters include:

  • Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution rates for thiomorpholine derivatives .
  • Base selection : Strong bases improve deprotonation efficiency but may increase side reactions; weaker bases like triethylamine can mitigate this .
  • Reaction monitoring : Use TLC or in-situ NMR to track intermediates and by-products .
    Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity.

What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent effects (e.g., deshielding of protons near electron-withdrawing groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the butynyl group) .

How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Storage : Preserve under inert gas (argon) at –20°C to prevent oxidation of the thiomorpholine sulfur or alkyne groups .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

How can mechanistic pathways for thiomorpholine derivatization be elucidated?

Answer:

  • Kinetic studies : Vary reactant concentrations and measure rate constants to distinguish SN1/SN2 or radical mechanisms .
  • Isotopic labeling : Use 13^{13}C-labeled reagents or deuterated solvents to trace bond formation/cleavage via NMR .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability .

How to resolve contradictions in synthetic yield data across different protocols?

Answer:

  • By-product analysis : Employ LC-MS or GC-MS to identify impurities (e.g., oxidized sulfur species or alkyne oligomers) .
  • Replication : Repeat reactions under standardized conditions (controlled humidity, oxygen-free environments) to isolate variables .
  • Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst .

What strategies are effective for studying structure-activity relationships (SAR) in related derivatives?

Answer:

  • Substituent variation : Modify the butynyl chain length or thiomorpholine ring substituents (e.g., dimethyl groups) to assess steric/electronic effects .
  • Biological assays : Test derivatives in enzyme inhibition models (e.g., kinase assays) to correlate structural changes with activity .
  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins based on substituent positioning .

How to develop validated analytical methods for quantifying trace impurities?

Answer:

  • HPLC method development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) for impurity resolution .
  • Validation parameters : Establish linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 μg/mL), and precision (%RSD < 2%) per ICH guidelines .

What in vitro/in vivo models are suitable for preliminary toxicity profiling?

Answer:

  • In vitro : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity .
  • In vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarker analysis .

How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian software .
  • Molecular dynamics (MD) : Simulate solvent interactions to predict reaction pathways (e.g., alkyne participation in click chemistry) .

What precautions are essential for handling air-sensitive intermediates during synthesis?

Answer:

  • Glovebox/Schlenk line : Use for moisture-sensitive steps (e.g., Grignard reagent additions) .
  • Quenching protocols : Neutralize reactive intermediates (e.g., boranes) with cautious addition of methanol/water mixtures .

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